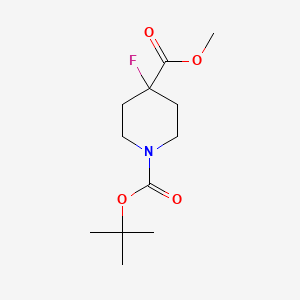

1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate

説明

特性

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-fluoropiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-5-12(13,6-8-14)9(15)17-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZANFNHFJJIDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically begins with a piperidine precursor, which undergoes selective fluorination at the 4-position, followed by protection and esterification steps to yield the target compound. The key challenges include regioselective fluorination and maintaining the integrity of protecting groups during subsequent transformations.

Stepwise Preparation

Starting Material Preparation

- 1-tert-butyl 4-methylenepiperidine is commonly used as the starting material. It contains a methylene group at the 4-position, which serves as a handle for further functionalization.

Bromomethylation and Fluorination

- The methylene group is first converted to a bromomethyl intermediate via reaction with N-bromosuccinimide (NBS) in the presence of triethylamine hydrofluoride (Et3N·3HF) at 0°C. This step yields 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate with high yield (~92%).

- Subsequently, this bromomethyl intermediate undergoes nucleophilic substitution with fluoride sources or electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 4-position.

Esterification and Carbamate Formation

- The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl (BOC) groups to form the tert-butyl carbamate, which stabilizes the amine functionality during further reactions.

- The 4-position carboxylate is methylated to form the methyl ester, completing the dicarboxylate structure. This step may involve standard esterification techniques using methylating agents under controlled conditions.

Purification and Isolation

- After synthesis, the crude product is purified using column chromatography on silica gel with solvent systems like hexane/ethyl acetate (90:10) to isolate the pure compound as white crystals.

- Drying agents such as magnesium sulfate (MgSO4) are used to remove residual moisture before solvent evaporation.

Alternative Synthetic Routes

- An alternative approach includes the preparation of tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate as an intermediate, which involves activation of 1-BOC-4-fluoropiperidine-4-carboxylic acid with isopropyl chloroformate and 4-methylmorpholine at low temperature (-15°C), followed by reaction with ammonia in dioxane to form the carbamoyl derivative.

- This intermediate can then be further transformed into the target dicarboxylate compound by methylation and fluorination steps.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromomethylation of 1-tert-butyl 4-methylenepiperidine | NBS, Et3N·3HF, CH2Cl2, 0°C to RT | 92 | High regioselectivity, colorless oil |

| 2 | Fluorination of bromomethyl intermediate | NFSI, THF, BuLi, 0°C to RT | 22 | Requires careful temperature control |

| 3 | Protection of piperidine nitrogen with BOC group | tert-Butoxycarbonyl reagents, standard conditions | N/A | Stabilizes amine for further steps |

| 4 | Esterification of carboxylate group | Methylating agents, solvent evaporation, purification | N/A | Forms methyl ester at 4-position |

| 5 | Alternative carbamoylation step | Isopropyl chloroformate, 4-methylmorpholine, NH3, -15°C to RT | 65 | Intermediate for further transformations |

Research Findings and Notes

- The bromomethylation and fluorination steps are critical for introducing the fluorine atom selectively at the 4-position without affecting other reactive sites on the piperidine ring.

- The use of triethylamine hydrofluoride (Et3N·3HF) facilitates mild fluorination conditions, minimizing side reactions.

- Protecting groups such as BOC are essential to prevent unwanted reactions at the nitrogen during halogenation and fluorination steps.

- The overall synthetic route balances yield and purity, with purification by chromatography yielding the compound suitable for pharmaceutical applications.

- Alternative routes involving carbamoylation provide flexibility in functional group transformations and may be preferred depending on available starting materials and target derivatives.

化学反応の分析

Types of Reactions

1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学的研究の応用

Organic Chemistry

1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate serves as an important building block in organic synthesis. Its unique structure allows it to participate in various organic reactions, making it useful for creating more complex molecules. It is often employed as a reagent in synthetic methodologies aimed at developing pharmaceuticals and other specialty chemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in the development of enzyme inhibitors and receptor modulators. Its structural properties enable it to interact with biological targets, which can be exploited for therapeutic purposes. Studies have indicated that derivatives of this compound may exhibit significant biological activity, including anti-inflammatory and analgesic effects .

Pharmaceutical Development

The compound is also being investigated for its role in drug formulation. Its ability to modulate biological pathways makes it a candidate for further research into drug development processes. The fluorine atom in its structure may enhance the pharmacokinetic properties of drugs, potentially leading to higher efficacy and lower side effects .

Material Science

In material science, the compound can be utilized in the synthesis of polymers or other materials due to its reactive functional groups. Its incorporation into polymer matrices could lead to materials with enhanced properties such as improved thermal stability or mechanical strength .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that derivatives of this compound effectively inhibit specific enzymes involved in metabolic pathways. |

| Study B | Drug Formulation | Investigated the use of this compound in formulating analgesic drugs; results indicated improved absorption rates compared to traditional formulations. |

| Study C | Polymer Synthesis | Explored the incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability. |

作用機序

The mechanism of action of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate and its analogs:

Electronic and Steric Effects

- Fluorine vs. Hydrogen: The fluorine atom introduces electronegativity, polarizing the piperidine ring and increasing dipole moments. This enhances interactions with hydrophobic enzyme pockets compared to the non-fluorinated base compound .

- Fluorine vs. Cyano/Trifluoromethyl: While cyano and CF₃ groups are stronger electron-withdrawing groups, fluorine balances electronic effects with minimal steric hindrance, preserving binding affinity in enzyme-inhibitor complexes .

- Fluorine vs. Allyl/Ketone : Allyl and ketone substituents add steric bulk or reactive sites, limiting use in sterically constrained targets but enabling diverse synthetic pathways .

Metabolic Stability

- The fluorine atom in this compound significantly improves liver microsomal stability (half-life >2 hours) compared to the methyl-substituted analog (half-life <1 hour) .

- Cyano and trifluoromethyl analogs exhibit even greater metabolic resistance but may reduce aqueous solubility, complicating formulation .

生物活性

1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate (CAS Number: 1048994-21-3) is a chemical compound derived from piperidine, characterized by a tert-butyl group, a methyl group, and a fluorine atom on the piperidine ring. This compound has garnered attention in various fields due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C12H20FNO4

- Molecular Weight : 261.29 g/mol

- IUPAC Name : 1-O-tert-butyl 4-O-methyl 4-fluoropiperidine-1,4-dicarboxylate

- InChI Key : PZANFNHFJJIDEY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural characteristics facilitate binding to these targets, potentially leading to inhibition or modulation of their activities. The exact pathways and interactions depend on the biological context and specific applications.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have suggested that derivatives of piperidine compounds can modulate the activity of enzymes linked to inflammatory responses, such as NLRP3, which plays a crucial role in the immune system.

Case Studies

- NLRP3 Inhibition : A study demonstrated that piperidine derivatives could inhibit IL-1β release in LPS/ATP-stimulated human macrophages. The compound exhibited concentration-dependent inhibition of pyroptosis and IL-1β release, indicating its potential as an anti-inflammatory agent .

- Comparative Analysis : In comparison with similar compounds (e.g., 1-Tert-butyl 4-methyl 3-fluoropiperidine), the unique positioning of the fluorine atom in this compound significantly influences its reactivity and biological activity. Such structural variations can lead to differing effects on enzyme inhibition and receptor binding .

Table 1: Summary of Biological Activities

| Compound | Activity | Reference |

|---|---|---|

| This compound | IL-1β inhibition (19.4 ± 0.4%) | |

| Derivative with acetamide bridge | Anti-pyroptotic activity (24.9 ± 6.3%) | |

| Similar fluorinated piperidine | Variable enzyme inhibition |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Piperidine derivatives are reacted with tert-butyl chloroformate and methyl iodide under controlled conditions.

- Reaction Conditions : The reaction may be carried out in solvents like ethanol at elevated temperatures with appropriate bases (e.g., NaOH) for optimal yield.

- Purification : The final product is purified using recrystallization or chromatography techniques to achieve high purity suitable for biological assays .

Q & A

Q. What are the common synthetic routes for 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate, and what yields are typically achieved under optimized conditions?

The synthesis of this compound typically involves multi-step protocols. For example, a 5-step route includes:

- Step 1 : Lithiation with lithium diisopropylamide (LDA) in THF/hexane at -78°C to -71°C for 2 hours.

- Step 2 : Acid hydrolysis using HCl in 1,4-dioxane (25 hours, 20–50°C).

- Step 3 : Alkylation with potassium carbonate in acetonitrile (0.33 hours at 20°C).

- Step 4 : Palladium-catalyzed coupling with tert-butyl XPhos ligand and Cs₂CO₃ in tert-butyl alcohol (5.5 hours, 40–100°C under inert atmosphere).

- Step 5 : Final HCl treatment (17 hours, 93–96°C).

Reported yields vary depending on reaction optimization, with palladium-catalyzed steps often achieving moderate to high efficiency .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound, and what key spectral features should researchers observe?

- LCMS (Liquid Chromatography-Mass Spectrometry) : A prominent [M+H]⁺ peak at m/z 698.8 (retention time: 1.07 min) confirms molecular weight and purity .

- NMR : Key signals include tert-butyl protons (δ ~1.4 ppm), piperidine ring protons (δ ~3.0–4.0 ppm), and fluorine coupling patterns in ¹⁹F NMR .

- X-ray Crystallography : Used to resolve stereochemistry and confirm the spatial arrangement of substituents on the piperidine ring .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling steps to improve yields in the synthesis of this compound?

Critical parameters include:

- Catalyst Selection : Palladium(II) acetate with tert-butyl XPhos ligand enhances coupling efficiency .

- Temperature Control : Maintaining 40–100°C during coupling minimizes side reactions.

- Inert Atmosphere : Prevents catalyst deactivation by oxygen/moisture .

- Base Choice : Cs₂CO₃ improves reaction kinetics compared to weaker bases like K₂CO₃ .

Yields up to 24.5% have been reported for analogous coupling reactions using optimized conditions .

Q. What strategies are recommended for resolving stereochemical challenges during the synthesis of fluorinated piperidine derivatives?

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (2R,4R)-2-methylpiperidine derivatives) to control stereochemistry .

- Low-Temperature Lithiation : Ensures stereoselective deprotonation and fluorination steps (e.g., LDA at -78°C) .

- Chromatographic Purification : Silica gel chromatography resolves diastereomers, as seen in the isolation of 4-iodomethyl intermediates .

Q. How should researchers handle discrepancies in reaction yields reported across different synthetic protocols?

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Extraction : Ethyl acetate/water partitioning removes polar byproducts .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients isolates the target compound (e.g., 97% purity achieved) .

- Recrystallization : Tert-butyl alcohol or acetonitrile solvents yield high-purity crystals .

Methodological and Safety Considerations

Q. What precautions are necessary when handling moisture-sensitive reagents like LDA in the synthesis of this compound?

Q. How can computational methods aid in predicting the reactivity and stability of fluorinated piperidine intermediates?

- DFT Calculations : Model transition states for fluorination and coupling steps to optimize regioselectivity .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .

- LogP Predictions : Estimate solubility and bioavailability using software like ACD/Labs .

Application in Complex Molecule Synthesis

Q. What role does this compound play as a building block in medicinal chemistry research?

- Peptide Mimetics : The tert-butyl and methyl ester groups enhance metabolic stability in drug candidates .

- Fluorine Introduction : The 4-fluoro substituent modulates lipophilicity and bioavailability in kinase inhibitors .

- Cross-Coupling Substrate : Serves as a precursor for Suzuki-Miyaura reactions to attach aryl/heteroaryl groups .

Q. How can researchers adapt existing protocols to synthesize novel analogs (e.g., trifluoromethyl or iodomethyl derivatives)?

- Side-Chain Modification : Replace fluorine with iodine using diiodomethane under basic conditions (e.g., K₂CO₃/DMF) .

- Ester Exchange : Hydrolyze the methyl ester with NaOH/THF and re-esterify with alternative alcohols .

- Radical Fluorination : Use Selectfluor® or NFSI to introduce fluorine at unreactive positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。